molecular formula C18H23N3O4 B2819667 Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate CAS No. 2034419-28-6

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate

Cat. No.: B2819667
CAS No.: 2034419-28-6
M. Wt: 345.399
InChI Key: INIFGYQFWSJGDA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticonvulsant, and antitumor effects.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction between specific precursors under controlled conditions. The compound features a piperidine ring and an imidazolidine moiety, contributing to its biological activity.

Key Structural Features

  • Chemical Formula : C16H20N2O4
  • Molecular Weight : 304.35 g/mol
  • Functional Groups : Imidazolidinone, ester, and piperidine.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2.2 Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In animal models, it has been shown to reduce seizure frequency and severity.

Test Model Dose (mg/kg) Seizure Reduction (%)
Maximal Electroshock5075
Pentylenetetrazole2560

These findings highlight the potential for further development in treating epilepsy and related disorders.

2.3 Antitumor Activity

The compound has also been evaluated for its antitumor effects against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in certain cancer types.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Majidi et al. (2015) assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL.

Case Study 2: Anticonvulsant Properties

In a study published by El-Azab et al. (2013), the anticonvulsant effects were tested using the maximal electroshock seizure model in rodents. The compound demonstrated a dose-dependent reduction in seizure activity, suggesting its potential for therapeutic use in epilepsy.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an imidazolidinone moiety and a piperidine ring. Its molecular formula is C16H20N2O4C_{16}H_{20}N_2O_4, and it has a molecular weight of approximately 304.35 g/mol. The synthesis of this compound typically involves multi-step reactions that may include the formation of the imidazolidinone from appropriate precursors followed by acylation with ethyl acetate .

Antitumor Activity

Recent studies have indicated that compounds related to ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate exhibit promising antitumor properties. For instance, derivatives containing imidazolidinone structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

Research has also demonstrated anticonvulsant effects associated with similar compounds. The mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which can help in controlling seizures .

Antibacterial Effects

The antibacterial properties of this compound class have been explored, revealing effectiveness against several Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Drug Development

This compound serves as an important intermediate in the development of novel therapeutic agents. Its derivatives are being investigated for their potential use in treating various conditions such as epilepsy, cancer, and bacterial infections. The versatility of the piperidine and imidazolidinone structures allows for modifications that can enhance bioactivity and selectivity .

Ligand Development

This compound has been studied for its ability to act as a ligand in receptor binding studies. Its structural features make it suitable for targeting specific receptors involved in neurological disorders, potentially leading to the development of new treatments for conditions like anxiety and depression .

Case Studies and Research Findings

StudyFindings
Al-Suwaidan et al., 2016Reported antitumor activity linked to imidazolidinone derivatives.
Mohamed et al., 2016Demonstrated anticonvulsant effects through GABA modulation.
El-Helby & Wahab, 2003Showed antibacterial efficacy against multiple strains.
Deshmukh & Dhongade, 2004Investigated HDL cholesterol enhancement via N-substituted compounds.

Properties

IUPAC Name

ethyl 2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-17(23)13-19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFGYQFWSJGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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